Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester
Overview
Description
Effect of S-esters of Thiosulfonic Acids on Biochemical Parameters
The study titled "Effect of S-esters of thiosulfonic acids on some biochemical parameters of rat blood" explores the impact of various S-esters of thiosulfonic acids on protein and lipid metabolism in rats. Specifically, the S-esters examined include S-ethyl-4-aminobenzenethiosulfonate (ETS), S-allyl-4-aminobenzenethiosulfonate (ATS), and S-allyl-4-acetylaminobenzenethiosulfonate (AATS). The research indicates that these compounds do not exhibit hepatotoxic effects and may enhance protein synthesis and improve lipid metabolism, as evidenced by changes in blood plasma parameters such as total protein, urea, cholesterol, and triacylglycerols .
Direct Synthesis of Thiosulfonic S-esters
The paper "Direct synthesis of thiosulfonic S-esters from sulfonic acids using cyanuric chloride under mild conditions" presents a novel method for synthesizing thiosulfonic S-esters. This method involves the reaction of sulfonic acids with thiols using cyanuric chloride and is characterized by its simplicity and the good yields achieved under mild conditions. This synthesis approach could be relevant for the preparation of compounds like thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester, although the paper does not specifically mention this compound .
Preparation and Chromatographic Properties of 2-Amino-4-thiosulfobutyric Acid
In the research "Preparation and chromatographic properties of 2-amino-4-thiosulfobutyric acid," a method for preparing 2-amino-4-thiosulfobutyric acid (HCSS) is described. The paper details the separation of HCSS from related compounds using chromatography and electrophoresis and discusses its identification through specific reactions. Although this study does not directly address thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester, it provides insight into the chromatographic behavior of related thiosulfonic compounds .
Analysis Summary
The provided papers offer insights into the synthesis, biochemical effects, and analytical properties of thiosulfonic acid esters. While none of the papers directly address thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester, they collectively contribute to a broader understanding of related compounds. The synthesis methods described could potentially be applied to the compound of interest, and the biochemical effects observed in related esters suggest possible avenues for further research into the physiological impacts of thiosulfuric acid esters .
Scientific Research Applications
Radioprotective Applications
Thiosulfuric acid, specifically its S-(2-aminoethyl) ester, has been studied for its radioprotective effects. Hansen and Sörbo (1961) explored aminoalkyl thioesters, including S-(2-aminoethyl) thiosulfuric acid, for their potential in radioprotection (Hansen & Sörbo, 1961).
Chemical Properties and Stability
Research by Steudel and Otto (2000) and Hopfinger et al. (2018) provides insight into the chemical properties of thiosulfuric acid, including its acidity, geometry, and stability, which are essential for understanding its applications in scientific research (Steudel & Otto, 2000); (Hopfinger et al., 2018).
Synthesis and Reactivity
The synthesis and reactivity of thiosulfuric acid and its derivatives are crucial for its application in research. Studies by Makarov et al. (2014) and Baranovich et al. (2001) delve into the preparation, structure, and reactivity of thiosulfuric acid and its derivatives, providing valuable information for its application in various scientific fields (Makarov et al., 2014); (Baranovich et al., 2001).
Antiradiation Agents
Klayman and Gilmore (1964) focused on the synthesis of N-substituted 2-aminoethanethiosulfuric acids, highlighting their effectiveness as antiradiation agents, which could be a potential application in medical or environmental sciences (Klayman & Gilmore, 1964).
Safety And Hazards
The toxicological properties of Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester have not been fully investigated . Potential health effects include eye irritation, skin irritation, irritation of the digestive tract, and respiratory tract irritation . In case of exposure, it is recommended to flush eyes and skin with plenty of water, and if ingested or inhaled, seek immediate medical aid .
properties
IUPAC Name |
1-amino-2-sulfosulfanylethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO3S2/c3-1-2-7-8(4,5)6/h1-3H2,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTPRJXPLFGHEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSS(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54641-86-0 (mono-hydrochloride salt) | |
Record name | 2-Aminoethanethiosulfuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9062720 | |
Record name | Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester | |
CAS RN |
2937-53-3 | |
Record name | Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2937-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminoethanethiosulfuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cysteamine S-sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(2-aminoethyl) hydrogen thiosulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Aminoethanethiolsulfuric acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z63G378ME6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.